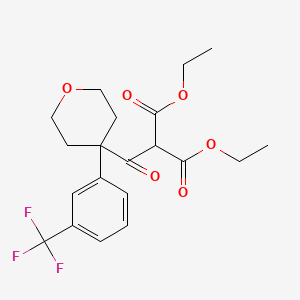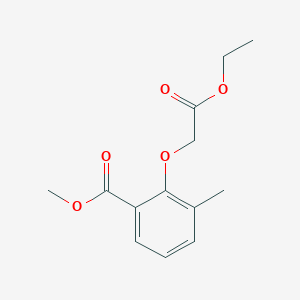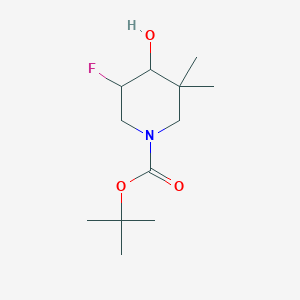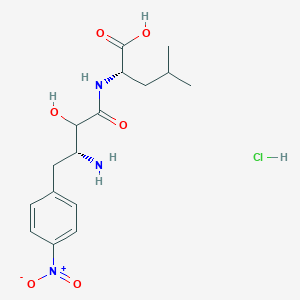
(3-Bromo-6-methoxypyridin-2-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-methoxy-2-pyridinemethanol 2-acetate is a chemical compound with the molecular formula C9H10BrNO3 and a molecular weight of 260.08 g/mol . This compound is characterized by the presence of a bromine atom, a methoxy group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-Bromo-6-methoxy-2-pyridinemethanol 2-acetate involves several stepsThe reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, methanol as the methoxylating agent, and acetic anhydride for acetylation .
Chemical Reactions Analysis
3-Bromo-6-methoxy-2-pyridinemethanol 2-acetate undergoes various chemical reactions, including:
Scientific Research Applications
3-Bromo-6-methoxy-2-pyridinemethanol 2-acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-6-methoxy-2-pyridinemethanol 2-acetate involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
3-Bromo-6-methoxy-2-pyridinemethanol 2-acetate can be compared with similar compounds such as:
(6-Bromopyridin-2-yl)methanol: This compound lacks the methoxy and acetate groups, making it less versatile in certain reactions.
2-Bromo-6-pyridinemethanol: Similar to the title compound but without the methoxy group, affecting its reactivity and applications.
The unique combination of bromine, methoxy, and acetate groups in 3-Bromo-6-methoxy-2-pyridinemethanol 2-acetate enhances its chemical reactivity and broadens its range of applications compared to its analogs.
Properties
CAS No. |
269058-51-7 |
|---|---|
Molecular Formula |
C9H10BrNO3 |
Molecular Weight |
260.08 g/mol |
IUPAC Name |
(3-bromo-6-methoxypyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C9H10BrNO3/c1-6(12)14-5-8-7(10)3-4-9(11-8)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
QZGUBMVDQDVZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=N1)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chlorobenzofuro[2,3-b]pyridine](/img/structure/B13981706.png)







![tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13981734.png)
![5-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B13981741.png)

![6-Phenoxybenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13981750.png)


